1,1-Difluoro-2-(trifluoromethyl)but-1-ene
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Overview
Description
1,1-Difluoro-2-(trifluoromethyl)but-1-ene is a fluorinated organic compound with the molecular formula C5H5F5 This compound is characterized by the presence of both difluoro and trifluoromethyl groups attached to a butene backbone
Preparation Methods
The synthesis of 1,1-Difluoro-2-(trifluoromethyl)but-1-ene typically involves the selective activation of C-F bonds in trifluoromethyl alkyne compounds. One method includes the use of a catalyst, ligand, boron reagent, and alkali to achieve high selectivity and yield . The reaction conditions are generally mild, making the process convenient and efficient. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the availability of raw materials and optimizing reaction conditions for higher yields and fewer by-products.
Chemical Reactions Analysis
1,1-Difluoro-2-(trifluoromethyl)but-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of difluoromethylated derivatives.
Major products formed from these reactions include difluoromethylated and trifluoromethylated derivatives, which are valuable intermediates in organic synthesis.
Scientific Research Applications
1,1-Difluoro-2-(trifluoromethyl)but-1-ene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are used in various chemical reactions and processes.
Biology: Fluorinated compounds are often used in biological studies due to their ability to interact with biological molecules in unique ways.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-2-(trifluoromethyl)but-1-ene involves its interaction with molecular targets through its fluorine atoms. The electron-withdrawing nature of fluorine atoms can influence the reactivity and stability of the compound, making it a versatile intermediate in various chemical reactions. The pathways involved often include nucleophilic substitution and elimination reactions, leading to the formation of new bonds and functional groups .
Comparison with Similar Compounds
1,1-Difluoro-2-(trifluoromethyl)but-1-ene can be compared with other fluorinated compounds such as:
1,1-Difluoroethane: A simpler fluorinated compound with fewer fluorine atoms.
Trifluoromethylbenzene: Contains a trifluoromethyl group attached to an aromatic ring.
1,1,1-Trifluoro-2-chloroethane: Another fluorinated compound with different halogen substitutions.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which imparts distinct chemical properties and reactivity compared to other fluorinated compounds.
Properties
CAS No. |
13369-10-3 |
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Molecular Formula |
C5H5F5 |
Molecular Weight |
160.08 g/mol |
IUPAC Name |
1,1-difluoro-2-(trifluoromethyl)but-1-ene |
InChI |
InChI=1S/C5H5F5/c1-2-3(4(6)7)5(8,9)10/h2H2,1H3 |
InChI Key |
HQSLQHWQSCIMJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(F)F)C(F)(F)F |
Origin of Product |
United States |
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